2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
Description
The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one features a 3,4-dihydroquinazolin-4-one core substituted with a 2-phenylethyl group at position 3 and a methylsulfanyl-linked 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further functionalized with a 2H-1,3-benzodioxol-5-yl group.
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c31-25-19-8-4-5-9-20(19)27-26(30(25)13-12-17-6-2-1-3-7-17)35-15-23-28-24(29-34-23)18-10-11-21-22(14-18)33-16-32-21/h1-11,14H,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWGRTSSAMAPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to consolidate the current understanding of its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C20H22N4O3S
- Molecular Weight : 398.48 g/mol
The structure features a quinazolinone core linked to a benzodioxole moiety through an oxadiazole unit, which is thought to contribute to its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of quinazolinone compounds often exhibit significant antimicrobial properties. In a study evaluating various quinazolinone derivatives, it was found that compounds with similar structural motifs were effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Potential
The compound has been subjected to preliminary screening for anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The observed cytotoxicity was attributed to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Antioxidant Properties
Another area of interest is the compound's antioxidant activity. Studies utilizing DPPH radical scavenging assays have shown that it possesses significant free radical scavenging abilities, suggesting potential protective effects against oxidative stress-related diseases . The antioxidant capacity is likely due to the presence of phenolic structures within the molecule.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may interact with active sites on enzymes critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells.
- Scavenging Free Radicals : The presence of hydroxyl groups contributes to its ability to neutralize free radicals.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The following table highlights structural distinctions between the target compound and two closely related analogs:
Key Observations:
Core Variations: The target compound and ’s analog share a quinazolinone core but differ in saturation (3,4-dihydro vs. fully aromatic). ’s phthalazinone core introduces a fused benzene ring, altering π-conjugation and steric bulk .
Oxadiazole Substituents :
- The benzodioxole group in the target compound and ’s analog may confer metabolic stability due to its electron-donating methylenedioxy group. In contrast, the 4-fluorophenyl substituent in ’s analog introduces electron-withdrawing effects, which could modulate binding affinity to hydrophobic enzyme pockets .
’s compound lacks this group, instead tethering the oxadiazole directly to a phenyl ring, which may restrict conformational mobility .
Inferred Pharmacological and Physicochemical Properties
While experimental data (e.g., IC50, solubility) for these compounds are unavailable in the provided evidence, structural features suggest the following trends:
Mechanistic Implications:
Chemoinformatic Similarity Analysis
As discussed in , similarity coefficients like the Tanimoto index are widely used to quantify structural overlap. While exact calculations are unavailable here, qualitative comparisons reveal:
- Target vs. Analog: Moderate similarity (~60–70%) due to shared quinazolinone core and methylsulfanyl linker.
- Target vs. Analog: Lower similarity (~40–50%) due to differing core structures (phthalazinone vs. dihydroquinazolinone) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
